molecular formula C13H12ClN B1265563 9-Chloro-1,2,3,4-tetrahydroacridine CAS No. 5396-30-5

9-Chloro-1,2,3,4-tetrahydroacridine

Cat. No.: B1265563
CAS No.: 5396-30-5
M. Wt: 217.69 g/mol
InChI Key: IYPJWKLHPNECFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

9-Chloro-1,2,3,4-tetrahydroacridine plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE). Acetylcholinesterase is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This interaction is crucial in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances cholinergic signaling by increasing acetylcholine levels. This leads to improved cognitive function and memory. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of several key signaling molecules, including protein kinases and transcription factors, which are involved in cell survival, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition is achieved by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. Additionally, this compound may interact with other biomolecules, such as butyrylcholinesterase, further enhancing its therapeutic potential. The compound’s ability to intercalate into DNA and disrupt DNA-protein interactions also contributes to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances cognitive function and memory without significant adverse effects. At higher doses, it may exhibit toxicity, including hepatotoxicity and neurotoxicity. The therapeutic window for this compound is therefore narrow, necessitating careful dosage optimization in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, this compound may influence metabolic flux and metabolite levels, particularly in the context of cholinergic neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound may interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues. In vivo studies have shown that this compound can achieve high and sustained levels in the central nervous system .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biological effects. For example, its ability to intercalate into DNA suggests a nuclear localization, which is consistent with its effects on gene expression .

Chemical Reactions Analysis

9-Chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphoryl chloride for chlorination, aniline derivatives for substitution, and various acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

9-chloro-1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPJWKLHPNECFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202248
Record name Acridine, 1,2,3,4-tetrahydro-9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-30-5
Record name 9-Chloro-1,2,3,4-tetrahydroacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5396-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-1,2,3,4-tetrahydroacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5396-30-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acridine, 1,2,3,4-tetrahydro-9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-Chloro-1,2,3,4-tetrahydroacridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJK4BWG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Cyclohexylideneamino-benzoic acid (1.5 g, 6.9 mmol) was added to phosphorus oxychloride (4 mL) at 0° C. and stirred for 5 minutes followed by heating to 100° C. for 45 minutes. The reaction mixture was cooled to room temperature and slowly poured onto ice (˜100 g) and stirred for 30 minutes. CH2Cl2 (100 mL) was added and the mixture stirred for 5 minutes and the organic layer separated. The aq. layer was extracted with CH2Cl2 (50 mL). The combined CH2Cl2 layers were washed with sat. aq. NaHCO3 (2×50 mL), sat. aq. NaCl (50 mL), dried over Na2SO4, decanted and concentrated to give 9-chloro-1,2,3,4-tetrahydro-acridine, which, was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-Chloro-1,2,3,4-tetrahydroacridine
Reactant of Route 2
9-Chloro-1,2,3,4-tetrahydroacridine
Reactant of Route 3
9-Chloro-1,2,3,4-tetrahydroacridine
Reactant of Route 4
Reactant of Route 4
9-Chloro-1,2,3,4-tetrahydroacridine
Reactant of Route 5
Reactant of Route 5
9-Chloro-1,2,3,4-tetrahydroacridine
Reactant of Route 6
9-Chloro-1,2,3,4-tetrahydroacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.